Cas no 2229527-49-3 (4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine)
4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine
- EN300-1918991
- 2229527-49-3
-
- Inchi: 1S/C8H6BrF2N/c1-5(2-9)8-6(10)3-12-4-7(8)11/h3-4H,1-2H2
- InChI Key: LXGRQPOVCADPGQ-UHFFFAOYSA-N
- SMILES: BrCC(=C)C1C(=CN=CC=1F)F
Computed Properties
- Exact Mass: 232.96517g/mol
- Monoisotopic Mass: 232.96517g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 12.9Ų
4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1918991-0.05g |
4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine |
2229527-49-3 | 0.05g |
$1080.0 | 2023-09-17 | ||
| Enamine | EN300-1918991-0.1g |
4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine |
2229527-49-3 | 0.1g |
$1131.0 | 2023-09-17 | ||
| Enamine | EN300-1918991-0.25g |
4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine |
2229527-49-3 | 0.25g |
$1183.0 | 2023-09-17 | ||
| Enamine | EN300-1918991-0.5g |
4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine |
2229527-49-3 | 0.5g |
$1234.0 | 2023-09-17 | ||
| Enamine | EN300-1918991-1.0g |
4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine |
2229527-49-3 | 1g |
$1286.0 | 2023-06-01 | ||
| Enamine | EN300-1918991-2.5g |
4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine |
2229527-49-3 | 2.5g |
$2520.0 | 2023-09-17 | ||
| Enamine | EN300-1918991-5.0g |
4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine |
2229527-49-3 | 5g |
$3728.0 | 2023-06-01 | ||
| Enamine | EN300-1918991-10.0g |
4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine |
2229527-49-3 | 10g |
$5528.0 | 2023-06-01 | ||
| Enamine | EN300-1918991-1g |
4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine |
2229527-49-3 | 1g |
$1286.0 | 2023-09-17 | ||
| Enamine | EN300-1918991-5g |
4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine |
2229527-49-3 | 5g |
$3728.0 | 2023-09-17 |
4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine
Professional Introduction to 4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine (CAS No. 2229527-49-3)
4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine is a highly
The
The
Recent advancements in drug discovery have highlighted the importance of
In particular, studies have demonstrated that compounds containing
The synthesis of 4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps typically include halogenation reactions, cross-coupling processes, and purification techniques such as column chromatography. The successful preparation of this compound underscores the growing interest in
The chemical properties of this compound make it particularly suitable for exploring novel therapeutic strategies. For instance, its ability to undergo selective functionalization allows for the creation of libraries of derivatives with tailored biological activities. High-throughput screening methods combined with computational modeling have been employed to identify promising candidates from these libraries, streamlining the drug discovery process.
The role of computational chemistry in understanding the behavior of 4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine cannot be overstated. Molecular modeling techniques provide insights into how this compound interacts with biological targets at the atomic level. These insights are crucial for rationalizing experimental observations and guiding synthetic efforts toward more effective drug candidates.
In conclusion, 4-(3-bromoprop-1-en-2-yl)-3,5-difluoropyridine (CAS No. 2229527-49-3) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features, including
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